(Rac)-Tezacaftor

CFTR corrector potency F508del functional rescue TECC assay

Procure (Rac)-Tezacaftor (CAS 1226709-85-8) for CFTR research. This racemic tezacaftor mixture is a distinct Type I CFTR corrector, not interchangeable with the chiral API (CAS 1152311-62-0) or lumacaftor. Essential for accurate F508del folding assays, potentiator synergy studies (e.g., with ivacaftor), and analytical method development. Validate your experiments with a certified racemic reference standard. Strictly for research and analytical use.

Molecular Formula C26H27F3N2O6
Molecular Weight 520.5 g/mol
Cat. No. B12402632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Tezacaftor
Molecular FormulaC26H27F3N2O6
Molecular Weight520.5 g/mol
Structural Identifiers
SMILESCC(C)(CO)C1=CC2=CC(=C(C=C2N1CC(CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F
InChIInChI=1S/C26H27F3N2O6/c1-24(2,13-33)22-8-14-7-18(17(27)10-19(14)31(22)11-16(34)12-32)30-23(35)25(5-6-25)15-3-4-20-21(9-15)37-26(28,29)36-20/h3-4,7-10,16,32-34H,5-6,11-13H2,1-2H3,(H,30,35)
InChIKeyMJUVRTYWUMPBTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-Tezacaftor for CF Research: Procurement Guide for the Racemic CFTR Corrector VX-661


(Rac)-Tezacaftor ((Rac)-VX-661, CAS 1226709-85-8) is the racemic mixture of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector tezacaftor, a small molecule that facilitates the cellular processing and trafficking of F508del-CFTR to increase CFTR protein quantity at the cell surface . As a type I CFTR corrector, it binds to the first membrane-spanning domain (MSD-1) of CFTR and serves as a critical research tool for investigating CFTR folding rescue mechanisms, either alone or in combination with potentiators such as ivacaftor (VX-770) and next-generation correctors [1].

Why (Rac)-Tezacaftor Cannot Be Assumed Interchangeable with Other CFTR Correctors or the Single Enantiomer


Although (Rac)-Tezacaftor is a racemic mixture of tezacaftor, it cannot be assumed functionally equivalent to the chirally pure API tezacaftor (CAS 1152311-62-0) or interchangeable with other CFTR correctors such as lumacaftor (VX-809) without experimental validation. Type I correctors exhibit distinct binding interactions at the MSD-1/NBD1 interface, and tezacaftor demonstrates improved pharmacokinetic properties relative to lumacaftor, including a longer half-life enabling once-daily dosing [1]. Furthermore, the racemic mixture may exhibit different solubility, stability, and potentially distinct biological activity profiles compared to the single enantiomer, making it a distinct research reagent requiring explicit identification in experimental protocols .

(Rac)-Tezacaftor Quantitative Differentiation Evidence: Comparator-Based Data for Procurement Decisions


Tezacaftor EC50 in CFBE-DG3 Cells: Direct Head-to-Head Comparison with ABBV-2222

In a direct head-to-head comparison using the transepithelial current clamp (TECC) assay in CFBE-DG3 cells expressing F508del-CFTR, tezacaftor exhibited an EC50 of 266.9 ± 38.6 nM, which is approximately 12.8-fold less potent than the comparator ABBV-2222 (EC50 = 20.8 ± 2.7 nM) under identical experimental conditions [1]. This quantitative difference establishes tezacaftor's potency benchmark for cross-study comparisons and validates its utility as a reference corrector for evaluating novel compounds.

CFTR corrector potency F508del functional rescue TECC assay CFBE-DG3 cells

Tezacaftor vs. Lumacaftor: Constitutive CFTR Activity After Prolonged Ivacaftor Co-Treatment in HNE Cells

In a comparative study using human nasal epithelial (HNE) cells from F508del homozygous CF patients, cells treated with tezacaftor (3 µM) showed no increase in constitutive CFTR activity upon co-treatment with ivacaftor (0.1–6.4 µM), a profile distinct from the triple combination of tezacaftor + elexacaftor + ivacaftor which did demonstrate increased constitutive activity [1]. Critically, lumacaftor (VX-809, 3 µM) also failed to increase constitutive CFTR activity at any ivacaftor concentration tested, but prior literature has described a decrease in lumacaftor-mediated CFTR function upon prolonged ivacaftor exposure—a phenomenon not observed with tezacaftor-containing combinations, consistent with tezacaftor's improved pharmacokinetic and compatibility profile [2].

CFTR corrector comparison ivacaftor interaction Ussing chamber human nasal epithelial cells

Tezacaftor Clinical Pharmacokinetics: Steady-State Half-Life and Exposure Metrics Relative to EC50

In pediatric and adult populations receiving tezacaftor 100 mg/day, the mean steady-state half-life (t½) is 156 ± 52.7 hours, with a Cmax of 6.5 ± 1.8 mg/L and a time to maximum concentration (Tmax) of approximately 4 hours (range 2–6 hours) [1]. This extended half-life enables once-daily dosing and maintains plasma concentrations consistently above the estimated EC50 for CFTR correction (approximately 0.4 mg/L) [2]. In contrast, ivacaftor exhibits a substantially shorter half-life of approximately 9.3 ± 1.7 hours (dosed twice daily), while elexacaftor demonstrates a half-life of approximately 30 hours [3].

tezacaftor pharmacokinetics half-life Cmax AUC EC50 threshold

(Rac)-Tezacaftor Solubility and Stability Specifications for In Vitro Research Applications

According to multiple vendor technical datasheets, (Rac)-Tezacaftor (CAS 1226709-85-8) exhibits solubility in DMSO of ≥100 mg/mL (≥192.1 mM) at 25°C, with ethanol solubility of approximately 13 mg/mL (24.97 mM) and negligible aqueous solubility (<1 mg/mL) [1]. Storage specifications indicate powder stability at -20°C for 2–3 years and solution stability at -20°C for 1 month (DMSO), with lyophilized form stable for 36 months when kept desiccated [2]. These parameters are comparable to tezacaftor (CAS 1152311-62-0) datasheet specifications, as the racemic mixture shares identical molecular formula (C₂₆H₂₇F₃N₂O₆) and molecular weight (520.5 g/mol) with the single enantiomer .

solubility DMSO stability storage conditions research-grade

(Rac)-Tezacaftor Recommended Research and Industrial Application Scenarios


In Vitro Functional Correction Assays in F508del-CFTR Cell Models

Use (Rac)-Tezacaftor as a reference type I CFTR corrector in TECC or Ussing chamber assays using CFBE-DG3 or primary HBE cells expressing F508del-CFTR. Based on the validated EC50 of 266.9 ± 38.6 nM in CFBE-DG3 cells [1], prepare DMSO stock solutions at 100 mg/mL (192.12 mM) and treat cells for 24 hours at concentrations spanning 10 nM–10 µM to establish full concentration-response curves. (Rac)-Tezacaftor serves as an appropriate comparator for evaluating novel corrector candidates, as demonstrated in head-to-head studies with ABBV-2222 and lumacaftor.

Combination Therapy Mechanistic Studies with CFTR Potentiators

Employ (Rac)-Tezacaftor in combination with the potentiator ivacaftor (VX-770) or GLPG1837 to investigate synergistic CFTR rescue mechanisms. The compound's demonstrated compatibility with prolonged ivacaftor co-treatment—without the functional decline observed with lumacaftor—makes it the preferred type I corrector for studies examining corrector-potentiator interactions in HNE or HBE models [2]. Typical co-treatment concentrations range from 1–10 µM for tezacaftor with 0.1–10 µM ivacaftor, applied for 24–48 hours prior to functional readouts.

Pharmacokinetic and In Vivo Efficacy Studies Requiring Sustained Target Engagement

For in vivo studies in CF animal models (e.g., F508del mice or rats), (Rac)-Tezacaftor's extended half-life of 156 ± 52.7 hours supports once-daily oral dosing regimens that maintain plasma concentrations above the EC50 threshold (0.4 mg/L) throughout the dosing interval [3]. Researchers should formulate the compound using standard vehicles (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline) and administer at doses informed by clinical exposure data (Cmax ≈ 6.5 mg/L at 100 mg/day in humans) for translational PK/PD modeling.

Analytical Method Development and Reference Standard Qualification

(Rac)-Tezacaftor (CAS 1226709-85-8) serves as a distinct reference standard for analytical method development, particularly for HPLC or LC-MS/MS methods that must distinguish between the racemic mixture and the chirally pure tezacaftor API (CAS 1152311-62-0). With purity specifications of >98% (HPLC) and characterized solubility/stability profiles , this compound is suitable for calibrating analytical systems, validating impurity detection methods, and establishing stability-indicating assays for CFTR modulator research programs.

Technical Documentation Hub

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